Disperse Violet 93
Overview
Description
Mechanism of Action
Disperse Violet 93, also known as C.I. This compound or Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-, is a violet dye commonly used for fiber dyeing .
Target of Action
The primary target of this compound is the fiber material it is applied to, particularly synthetic fibers such as polyester and nylon, as well as other fibers like cotton, hemp, and silk . The dye molecules interact directly with these fibers, binding to them and imparting their color.
Mode of Action
This compound, like other disperse dyes, is non-ionic and has very low solubility in water . It is typically applied to the fiber material in the form of a dispersion. The dye molecules penetrate the fiber and bind to it, resulting in a change in the fiber’s color .
Pharmacokinetics
While the term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of dyes like this compound, it can refer to similar processes occurring during the dyeing process. The dye molecules must be absorbed by the fiber, distributed evenly across the material, and remain stable without being metabolized or excreted .
Result of Action
The primary result of the action of this compound is the coloration of the fiber material. The dye imparts a violet color to the fibers, which is resistant to washing and light exposure .
Action Environment
The action of this compound is influenced by various environmental factors. The temperature and pH of the dye bath, the presence of other chemicals, and the type and condition of the fiber material can all affect the dyeing process and the final color obtained . Proper handling and storage of the dye are also important to maintain its efficacy and stability .
Preparation Methods
The synthetic routes for Disperse Violet 93 typically involve azo coupling reactions. The process begins with the diazotization of 2-bromo-4,6-dinitroaniline, followed by coupling with N-(2,5-diethylaminophenyl)acetamide under controlled conditions . Industrial production methods are not extensively documented, but the compound is known to be imported for use in textile and fabric finishing .
Chemical Reactions Analysis
Disperse Violet 93 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and nitro positions.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Disperse Violet 93 has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and studies.
Biology: Employed in biological staining techniques due to its strong dyeing properties.
Industry: Widely used in the textile industry for dyeing fabrics.
Comparison with Similar Compounds
Disperse Violet 93 is unique due to its specific azo structure and bromine substitution. Similar compounds include:
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-: Another azo dye with a methoxy substitution.
Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-: A similar compound with a chlorine substitution instead of bromine.
These compounds share similar dyeing properties but differ in their chemical reactivity and environmental impact.
Properties
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6O5/c1-4-23(5-2)12-6-7-15(16(9-12)20-11(3)26)21-22-18-14(19)8-13(24(27)28)10-17(18)25(29)30/h6-10H,4-5H2,1-3H3,(H,20,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFKSTRPZWRBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068784 | |
Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52697-38-8 | |
Record name | N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52697-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2-(2-(2-bromo-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052697388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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